1-Isopropyl-piperazine hydrochloride
Overview
Description
1-Isopropyl-piperazine hydrochloride is a useful research compound. Its molecular formula is C7H17ClN2 and its molecular weight is 164.67 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Pharmacological Evaluation
- A novel series of compounds related to 1-Isopropyl-piperazine hydrochloride demonstrated antidepressant and antianxiety activities in mice. These compounds were synthesized and evaluated for their potential in treating mental health disorders (Kumar et al., 2017).
Dual Antihypertensive Agents
- Research on 3-(4-arylpiperazin-1-yl)-2-hydroxypropyl 4-propoxybenzoates, which are structurally related to this compound, indicated potential as dual antihypertensive agents. These compounds were synthesized and analyzed for their properties, including the protonation of nitrogen atoms in the piperazine ring (Marvanová et al., 2016).
Bioactive Alkaloid Isolation
- A novel alkylated piperazine compound, related to this compound, was isolated from Arum palaestinum Boiss. This compound exhibited significant cytotoxicity against tumor cell lines in vitro (El-Desouky et al., 2007).
Synthesis for Medicinal Chemistry
- Piperazine hydrochloride, a key building block in medicinal chemistry, was synthesized in an eco-friendly, multigram procedure. This methodology is crucial for the synthesis of various piperazine derivatives, including those related to this compound (Costa et al., 2021).
Peptide Derivatization
- Piperazine-based derivatives were used for the derivatization of carboxyl groups on peptides. This process improved the ionization efficiency in mass spectrometry, indicating the potential of piperazine compounds in proteome analysis (Qiao et al., 2011).
HIV-1 Reverse Transcriptase Inhibitors
- Analogues of this compound were synthesized and evaluated as inhibitors of HIV-1 reverse transcriptase. These studies led to the development of more potent compounds for clinical evaluation in treating HIV-1 infection (Romero et al., 1994).
Properties
IUPAC Name |
1-propan-2-ylpiperazine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2.ClH/c1-7(2)9-5-3-8-4-6-9;/h7-8H,3-6H2,1-2H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIXYZCAKGHHSFJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCNCC1.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
23.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24784451 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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